1-Boc-piperidine-2,5-dicarboxylic Acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]piperidine-2,5-dicarboxylic acid is an organic compound with the molecular formula C12H19NO6. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]piperidine-2,5-dicarboxylic acid typically involves the protection of piperidine with a Boc group followed by carboxylation. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]piperidine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]piperidine-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as a precursor for the development of pharmaceutical compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]piperidine-2,5-dicarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom in piperidine from unwanted reactions, allowing selective reactions to occur at other sites. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]piperidine-2,5-dicarboxylic acid can be compared with other Boc-protected piperidine derivatives, such as:
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
These compounds share similar protective properties but differ in the position of the carboxyl groups on the piperidine ring. The unique positioning of the carboxyl groups in 1-[(tert-butoxy)carbonyl]piperidine-2,5-dicarboxylic acid makes it suitable for specific synthetic applications where regioselectivity is crucial .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-6-7(9(14)15)4-5-8(13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFNPIKRWAFXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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